molecular formula C9H12ClNO2 B150967 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine hydrochloride CAS No. 870851-59-5

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine hydrochloride

Cat. No. B150967
M. Wt: 201.65 g/mol
InChI Key: DWHMQJTVRVLJNL-UHFFFAOYSA-N
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Description

“(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 870851-59-5 . It has a molecular weight of 201.65 and its IUPAC name is 2,3-dihydro-1,4-benzodioxin-5-ylmethanamine hydrochloride .


Synthesis Analysis

The compound can be synthesized from 2,3-dihydroxybenzoic acid as the initial material . The process involves the alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This synthesis route is noted for its fewer side reactions, simplified synthetic and isolation process, and increased yield with higher purity .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H11NO2.ClH/c10-6-7-2-1-3-8-9(7)12-5-4-11-8;/h1-3H,4-6,10H2;1H . This code provides a unique identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a white to yellow solid with a melting point of 240-241°C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

B-Raf Kinase Inhibitors

Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin, specifically 4,5-dihydro-1H-pyrazole derivatives, have been synthesized and evaluated for their inhibitory activity against B-Raf kinase, a protein involved in cell growth and proliferation. These compounds have shown potent biological activity, suggesting potential applications in targeted cancer therapies (Yang et al., 2012).

Potential Antidepressants

A series of 2,3‐dihydrobenzo[b][1,4]dioxin‐ and indolealkylamine derivatives have been synthesized and evaluated for their binding affinities at the 5‐HT1A receptor and serotonin transporter, displaying notable antidepressant-like effects. This suggests their potential as antidepressant drugs (Wang et al., 2014).

Cognitive-Enhancing Properties

Lecozotan (SRA-333), a compound including 2,3-dihydrobenzo[1,4]-dioxin, acts as a selective serotonin 1A receptor antagonist. It enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties, suggesting potential applications in treating cognitive dysfunction (Schechter et al., 2005).

Anti-Hypertensive Drug Synthesis

An improved process for synthesizing N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a key intermediate in the production of the anti-hypertensive agent Doxazosin, has been described. This highlights its role in the synthesis of important medicinal compounds (Ramesh et al., 2006).

Imaging Studies with Dopamine Receptor Ligands

Compounds derived from 2,3-dihydrobenzo[1,4]dioxin have been studied for their potential in imaging studies, particularly for their high affinity as dopamine receptor D4 ligands. This suggests their utility in developing imaging agents for neurological research (Kügler et al., 2011).

Antidiabetic Drug Development

Compounds containing 2,3-dihydrobenzo[b][1,4]dioxine have been identified as potent agonists of FFA1, a receptor involved in enhancing insulin secretion. This indicates their potential as antidiabetic drug candidates (Kong et al., 2019).

Antibacterial and Antifungal Activities

A series of 2,3-dihydrobenzo[b][1,4]thiazepines have been synthesized and shown to possess significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Kumar et al., 2013).

Safety And Hazards

The compound is classified as a corrosive substance . The hazard statements associated with it are H314 and H318 , indicating that it causes severe skin burns and eye damage. Precautionary measures include wearing protective gloves/clothing/eye protection/face protection (P280), rinsing mouth (P301+P330), and immediately calling a poison center or doctor if you feel unwell (P310) .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-6-7-2-1-3-8-9(7)12-5-4-11-8;/h1-3H,4-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHMQJTVRVLJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine hydrochloride

CAS RN

1240529-26-3, 870851-59-5
Record name 1,4-Benzodioxin-5-methanamine, 2,3-dihydro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240529-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-dihydro-1,4-benzodioxin-5-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AD Hobson, RA Judge, AL Aguirre… - Journal of medicinal …, 2018 - ACS Publications
A HTS campaign identified compound 1, an excellent hit-like molecule to initiate medicinal chemistry efforts to optimize a dual ROCK1 and ROCK2 inhibitor. Substitution (2-Cl, 2-NH 2 , 2…
Number of citations: 21 pubs.acs.org

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